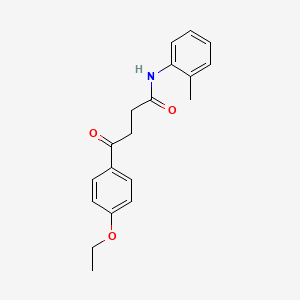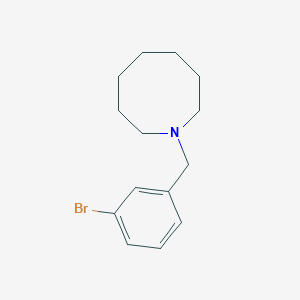
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoquinone and is known for its unique properties that make it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is not fully understood. However, it is believed that this compound works by scavenging free radicals and preventing oxidative damage to cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments is its strong antioxidant properties. This compound can be used to protect cells from oxidative damage and to study the effects of oxidative stress on cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be used to study the mechanisms of action of various drugs and treatments.
However, there are also some limitations to using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments. This compound can be toxic at high concentrations and may interfere with the activity of certain enzymes and proteins. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may not be suitable for use in certain experimental systems, such as those that require the use of live animals.
Zukünftige Richtungen
There are a number of future directions for research on benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime. One area of research is the development of new drugs and treatments for cancer and other diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may be used in the development of new antioxidant therapies and in the study of oxidative stress and its effects on cells. Finally, future research may focus on the mechanisms of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime and its potential applications in a wide range of scientific fields.
Synthesemethoden
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of benzoquinone with 4-bromobenzohydroxamic acid in the presence of a base. This reaction results in the formation of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime.
Wissenschaftliche Forschungsanwendungen
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to have strong antioxidant properties, which make it suitable for use in the treatment of various diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been used in the development of new drugs and treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4-nitrosoanilino) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)19-16-12-7-5-11(15-18)6-8-12/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXYSQQWCWFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ONC2=CC=C(C=C2)N=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)



![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)



